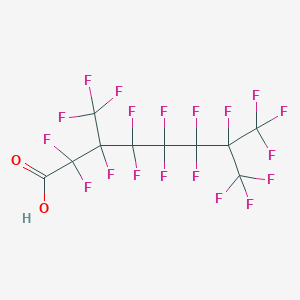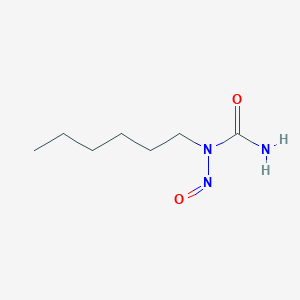
Ácido perfluoro-3,7-dimetil octanoico
Descripción general
Descripción
Perfluoro-3,7-dimethyloctanoic acid is a perfluorinated compound with the molecular formula C10HF19O2. It is known for its high thermal stability, chemical resistance, and unique properties that make it useful in various industrial and scientific applications .
Aplicaciones Científicas De Investigación
Perfluoro-3,7-dimethyloctanoic acid has numerous applications in scientific research, including:
Direcciones Futuras
Mecanismo De Acción
Target of Action
Perfluoro-3,7-dimethyloctanoic acid is a highly fluorinated fatty acid . It is known for being an environmental pollutant and is used to tune lipase activity . .
Mode of Action
It is known that the compound interacts with proteins in specific tissues, causing a dessicating action .
Biochemical Pathways
It is known that the compound can cause coagulation necrosis, characterized by the formation of a coagulum (eschar) as a result of its dessicating action on proteins in specific tissues .
Pharmacokinetics
It is known that the compound is non-toxic, non-bioaccumulative, and non-persistent .
Result of Action
Perfluoro-3,7-dimethyloctanoic acid is known to cause severe skin burns and eye damage, and may cause respiratory irritation . It is also known to cause coagulation necrosis in specific tissues .
Action Environment
Perfluoro-3,7-dimethyloctanoic acid is known to be an environmental pollutant . It is non-biodegradable, leading to environmental persistence
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro-3,7-dimethyloctanoic acid typically involves the fluorination of 3,7-dimethyloctanoic acid. This process can be carried out using elemental fluorine or other fluorinating agents under controlled conditions to ensure complete fluorination .
Industrial Production Methods
Industrial production of perfluoro-3,7-dimethyloctanoic acid often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of specialized reactors and fluorinating agents is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Perfluoro-3,7-dimethyloctanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert perfluoro-3,7-dimethyloctanoic acid into other perfluorinated derivatives.
Substitution: It can participate in substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include various perfluorinated derivatives, such as perfluorinated carboxylic acids and other functionalized perfluorinated compounds .
Comparación Con Compuestos Similares
Similar Compounds
Perfluorooctanoic acid (PFOA): Similar in structure but with different chain lengths and functional groups.
Perfluorodecanoic acid (PFDA): Another perfluorinated carboxylic acid with a longer carbon chain.
Perfluoroundecanoic acid (PFUnA): Similar in structure but with an additional carbon atom.
Uniqueness
Perfluoro-3,7-dimethyloctanoic acid is unique due to its specific molecular structure, which includes two methyl groups at positions 3 and 7. This structural feature imparts distinct chemical and physical properties, making it particularly useful in applications requiring high thermal stability and chemical resistance .
Propiedades
IUPAC Name |
2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HF19O2/c11-2(12,1(30)31)3(13,8(21,22)23)5(15,16)7(19,20)6(17,18)4(14,9(24,25)26)10(27,28)29/h(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUSAXRVIONPJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HF19O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379808 | |
| Record name | Perfluoro-3,7-dimethyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172155-07-6 | |
| Record name | Perfluoro-3,7-dimethyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[[4-(Acetyloxy)-3-methoxyphenyl]methylene]-2-methyloxazol-5(4H)-one](/img/structure/B106073.png)





